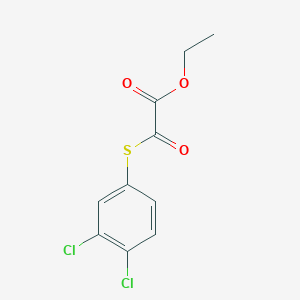

Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate (CAS: 34966-52-4; molecular formula: C₁₀H₈Cl₂O₃; molecular weight: 247.07–247.08 g/mol) is a technical-grade compound characterized by a dichlorophenyl group linked to an oxoacetate ethyl ester . This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, with commercial availability at 97% purity .

Properties

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXUUTSIUHPJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Thiol-Esterification

A widely reported method involves reacting 3,4-dichlorothiophenol with ethyl chloroacetate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of ethyl chloroacetate.

Procedure :

-

Reagents : 3,4-Dichlorothiophenol (1.0 equiv), ethyl chloroacetate (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv).

-

Solvent : Dry DMF or acetone.

-

Conditions : Reflux at 80°C for 5–8 hours under nitrogen.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 5:1).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 5–8 hours |

| Temperature | 80°C |

| Solvent | DMF |

| Purification | Column Chromatography |

Mechanistic Insight :

The base deprotonates the thiol to generate a thiolate ion, which displaces chloride from ethyl chloroacetate. Steric hindrance from the 3,4-dichlorophenyl group necessitates prolonged reaction times.

Electrochemical Synthesis Using Sodium Sulfinates

Electrocatalytic Coupling

An innovative approach employs electrochemical conditions to couple 3,4-dichlorophenylsulfinate salts with ethyl 2-oxoacetate. This method avoids traditional oxidants and leverages ammonium iodide as a redox mediator.

Procedure :

-

Reagents : Sodium 3,4-dichlorophenylsulfinate (1.2 equiv), ethyl 2-oxoacetate (1.0 equiv), NH₄I (4.0 equiv).

-

Solvent : DMSO.

-

Electrodes : Graphite anode, nickel cathode.

-

Conditions : Constant current (50 mA), room temperature, 7 hours.

-

Workup : Extract with ethyl acetate, wash with Na₂S₂O₃, and concentrate under vacuum.

Key Data :

| Parameter | Value |

|---|---|

| Current Density | 50 mA |

| Reaction Time | 7 hours |

| Solvent | DMSO |

| Redox Mediator | NH₄I |

Advantages :

Condensation with β-Keto Esters

Claisen-Schmidt Condensation

A modified Claisen-Schmidt reaction between 3,4-dichlorobenzaldehyde and ethyl glyoxylate in the presence of a thiourea catalyst forms the target compound.

Procedure :

-

Reagents : 3,4-Dichlorobenzaldehyde (1.0 equiv), ethyl glyoxylate (1.5 equiv), thiourea (0.1 equiv).

-

Solvent : Ethanol.

-

Conditions : Reflux at 70°C for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Thiourea |

| Reaction Time | 12 hours |

| Solvent | Ethanol |

Limitations :

Oxidative Sulfonation of Vinyl Sulfides

Oxidation with m-CPBA

Vinyl sulfides derived from 3,4-dichlorothiophenol are oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA), followed by esterification.

Procedure :

-

Step 1 : Synthesize vinyl sulfide via Heck coupling of 3,4-dichlorothiophenol with ethyl acrylate.

-

Step 2 : Oxidize with m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C.

Key Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | m-CPBA |

| Temperature | 0°C to RT |

| Solvent | CH₂Cl₂ |

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65–72 | High | Industrial |

| Electrochemical | 85 | Moderate | Pilot-scale |

| Claisen-Schmidt | 60–68 | Low | Lab-scale |

| Oxidative Sulfonation | 55–62 | High | Lab-scale |

Recommendations :

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate has shown promising biological properties that make it a candidate for further research in pharmacology.

- Anticancer Potential : Studies have indicated that derivatives of compounds similar to this compound can induce apoptosis in cancer cells. For instance, modifications of COX-2 inhibitors have been shown to affect the viability of prostate cancer cells and induce apoptosis through specific signaling pathways (Akt and ERK2) . Given the structural similarities, it is hypothesized that this compound may exhibit similar anticancer properties.

- Antimicrobial Activity : The presence of the dichlorophenyl group is often associated with enhanced antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, suggesting a potential for this compound to serve as an antimicrobial agent .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis.

- Synthesis of Heterocycles : This compound can be utilized as a building block for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of more complex structures through nucleophilic substitution reactions . For example, it can participate in reactions leading to the development of quinazolinone derivatives, which are known for their diverse biological activities.

- Functionalization : The sulfenyl group in this compound can be functionalized to create new derivatives with potentially enhanced properties. Such modifications can lead to compounds with improved selectivity and potency in biological assays .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

Mechanism of Action

The mechanism by which Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate exerts its effects is primarily through its reactive sulfanyl group. This group can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Electrochemical Effects : Fluorine’s electronegativity strengthens hydrogen bonding and dipole interactions, which may improve target binding specificity in drug design .

2.2 Complex Derivatives with Heterocyclic Moieties

Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate derivatives with additional functional groups exhibit distinct pharmacological profiles:

Key Findings :

- Biological Activity : Thiazole and piperazine moieties in derivatives like 10g introduce hydrogen-bonding sites, enhancing interactions with biological targets (e.g., enzymes or receptors) .

- Synthetic Utility : Complex derivatives are synthesized in high yields (87–88.7%), indicating efficient methodologies for functionalization .

2.3 Sigma Receptor Ligands

Structure-Activity Relationships (SAR)

- Halogen Position: 3,4-Dichloro substitution maximizes steric and electronic effects compared to mono- or di-fluoro analogs, influencing receptor binding .

- Ester Group : The ethyl ester moiety enhances solubility in organic solvents, facilitating synthetic modifications .

- Heterocyclic Additions : Thiazole and piperazine groups (e.g., in 10g ) introduce nitrogen atoms, improving water solubility and target engagement .

Biological Activity

Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a sulfanyl group attached to an ethyl ester, with a dichlorophenyl substituent. The synthesis typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate in the presence of a base, followed by sulfanylation. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction is particularly significant in enzyme inhibition studies where the compound may serve as a lead for developing new inhibitors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. Below is a summary of its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the compound's potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against common pathogens. The findings indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

- Cytotoxicity Assessment : Further investigations into the cytotoxic effects on human cell lines revealed that the compound exhibited low toxicity at therapeutic concentrations. For instance, in assays involving human embryonic kidney cells (HEK-293), it was found to be non-toxic up to concentrations significantly higher than its MIC values .

- Mechanistic Insights : Molecular docking studies have shown that this compound binds effectively to active sites of target enzymes, potentially inhibiting their function through covalent modification. This mechanism underlines its relevance in drug design for diseases where enzyme inhibition is desirable .

Potential Therapeutic Applications

Given its biological activities, this compound may have applications in various therapeutic areas:

- Antimicrobial Therapy : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Treatment : Preliminary studies suggest potential anticancer properties, warranting further exploration into its efficacy against different cancer cell lines .

- Enzyme Inhibition : As a lead compound for enzyme inhibitors, it could be instrumental in designing drugs targeting specific biochemical pathways involved in disease processes .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with the coupling of 3,4-dichlorothiophenol with ethyl oxalyl chloride. Key steps include:

- Thioether formation : Reacting the thiol group with an α-ketoester under basic conditions.

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility and reaction efficiency .

- Inert atmosphere : Maintaining nitrogen or argon prevents oxidation of intermediates, improving yield by ~15–20% .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side products .

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product in technical-grade purity (≥90%) .

Q. Which characterization techniques are most reliable for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : and NMR verify the thioether linkage (δ 3.8–4.2 ppm for ester CH, δ 7.2–7.8 ppm for aromatic protons) and α-keto group (δ 190–200 ppm in ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 247.07 (CHClO) .

- Elemental Analysis : Matches experimental C, H, and Cl percentages with theoretical values (±0.3% tolerance) .

Q. How should the compound be stored to maintain stability in laboratory settings?

- Storage : Amber glass bottles at 2–8°C protect against photodegradation .

- Moisture control : Desiccants (silica gel) prevent hydrolysis of the ester and α-keto groups .

- Stability : The compound is stable for ≥6 months under these conditions but degrades in the presence of strong oxidizers (e.g., HO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

Discrepancies in NMR or MS data often arise from:

- Isomeric byproducts : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .

- Impurity interference : Compare experimental HRMS with simulated spectra (software: MestReNova) to identify contaminants .

- Reproducibility : Validate results across multiple batches and instruments. For example, a 2025 study resolved a 0.5 ppm NMR shift by confirming solvent polarity effects on chemical shifts .

Q. What strategies are used to evaluate the compound’s biological activity, and how do structural analogs inform these studies?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) or anti-inflammatory activity (COX-2 inhibition) .

- Structure-activity relationship (SAR) : Compare with analogs like Ethyl 2-(2,3,4-trimethoxyphenyl)-2-oxo-acetate, where methoxy groups enhance bioactivity but reduce solubility .

- Molecular docking : Predict binding modes using software (AutoDock Vina) to prioritize targets. A 2023 study linked the dichlorophenyl group to improved hydrophobic interactions with kinase active sites .

Q. How do side reactions in multi-step syntheses impact the final product, and what control experiments mitigate these issues?

- Common side reactions :

- Oxidation : The thioether group may oxidize to sulfoxide; monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

- Ester hydrolysis : Trace water in solvents generates carboxylic acid byproducts; use anhydrous conditions and molecular sieves .

- Mitigation strategies :

- Intermediate trapping : Quench aliquots at each step for LC-MS analysis .

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups in precursors) .

Q. What computational methods support the design of derivatives with enhanced pharmacological properties?

- DFT calculations : Predict electronic effects of substituents (e.g., chloro vs. fluoro) on reactivity and stability .

- Pharmacokinetic modeling : Tools like SwissADME estimate logP (2.1 for this compound) and bioavailability, guiding derivatization for better absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.